Methanesulfinyl-acetonitrile
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Overview
Description
Methanesulfinyl-acetonitrile is a chemical compound with the molecular formula C3H5NOS. It is a colorless liquid with a pungent odor and is commonly used in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfinyl-acetonitrile can be synthesized through various methods. One common method involves the reaction of methanesulfonyl chloride with acetonitrile in the presence of a base. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methanesulfinyl-acetonitrile undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted nitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methanesulfinyl-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: this compound is explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of methanesulfinyl-acetonitrile involves its ability to undergo various chemical reactions, which allows it to interact with different molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with other molecules. This reactivity makes it useful in a wide range of applications, from chemical synthesis to biological studies .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methanesulfinyl-acetonitrile include:
Acetonitrile: A simple nitrile compound used as a solvent and reagent in organic synthesis.
Methanesulfonyl chloride: An organosulfur compound used as a reagent in the synthesis of this compound.
Sulfoxides and sulfones: Oxidized derivatives of this compound with similar chemical properties.
Uniqueness
This compound is unique due to its combination of a sulfinyl group and a nitrile group, which gives it distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-methylsulfinylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NOS/c1-6(5)3-2-4/h3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYQATNUIZPQSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450308 |
Source
|
Record name | METHANESULFINYL-ACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52109-49-6 |
Source
|
Record name | METHANESULFINYL-ACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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